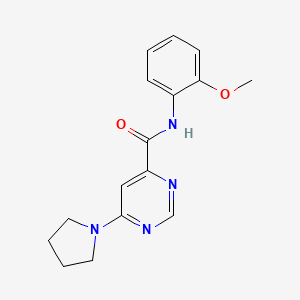

N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Substitution Reactions at the Pyrimidine Ring

The pyrimidine ring undergoes regioselective substitution, particularly at positions 2 and 4, due to electron-withdrawing effects of the carboxamide group. Key reactions include:

Nucleophilic Aromatic Substitution

-

Chlorine displacement : When halogenated precursors (e.g., 2,4-dichloropyrimidine derivatives) are used, amines or alcohols replace chlorine atoms under microwave irradiation or thermal conditions.

-

Example: Reaction with N-methylphenethylamine at 160°C using diisopropylethylamine (DiPEA) as a base yields substituted pyrimidines with phenethylamine groups .

-

Reagents: Amines (e.g., pyrrolidine, morpholine), alcohols, or thiols.

-

Conditions: Microwave irradiation (8–12 h), polar aprotic solvents (e.g., DMF, MeOH) .

-

Regioselective Modifications

-

R<sub>3</sub> substituent optimization : Morpholine groups at position 6 can be replaced with smaller, polar moieties like (S)-3-hydroxypyrrolidine, enhancing potency (10-fold increase in NAPE-PLD inhibition) .

Table 1: Impact of R<sub>3</sub> Substituents on Activity

| Substituent | Inhibition IC<sub>50</sub> | Lipophilicity (cLogP) | Source |

|---|---|---|---|

| Morpholine | 720 nM | 3.2 | |

| (S)-3-Hydroxypyrrolidine | 72 nM | 2.1 |

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Products : Carboxylic acid and amine.

-

Conditions : Concentrated HCl, reflux (6–12 h).

Basic Hydrolysis

-

Products : Carboxylate salt and ammonia.

-

Conditions : NaOH (2M), aqueous ethanol, 80°C.

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Application : Introduces aryl/heteroaryl groups at position 4.

-

Example : Coupling with (3-nitrophenyl)boronic acid yields 2-chloro-4-(3-nitrophenyl)-pyrimidine derivatives .

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O .

Table 2: Representative Suzuki Coupling Outcomes

| Pyrimidine Precursor | Boronic Acid | Yield (%) | Source |

|---|---|---|---|

| 2,4-Dichloropyrimidine | (3-Nitrophenyl)boronic acid | 65 |

Functionalization of the Pyrrolidine Moiety

The pyrrolidine group undergoes conformational restriction to enhance bioactivity:

Ring Constraint

Mechanistic Insights into Reactivity

-

Electronic Effects : The electron-deficient pyrimidine ring directs nucleophilic attack to positions 2 and 4 .

-

Steric Effects : Bulky substituents at R<sub>2</sub> (e.g., cyclopropylmethyl) reduce rotational freedom, improving target engagement .

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light induces ring-opening reactions.

-

Oxidative Stability : The methoxyphenyl group resists oxidation under ambient conditions.

Aplicaciones Científicas De Investigación

Case Studies

- In Vitro Studies : Research highlighted that N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibited selective cytotoxicity against various cancer cell lines, including breast and renal cancers. In particular, compounds derived from similar pyrimidine structures showed promising results in the NCI 60 human cancer cell line panel .

- In Vivo Efficacy : Animal model studies have demonstrated that this compound significantly reduced tumor sizes in xenograft models. For example, a study reported a marked decrease in tumor volume when treated with the compound compared to control groups, indicating its potential as a therapeutic agent in oncology .

This compound has been evaluated for its anti-inflammatory effects, particularly in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Summary

The following table summarizes the effects observed in anti-inflammatory studies:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data indicates a substantial reduction in inflammatory markers upon treatment with the compound, suggesting its potential utility in conditions characterized by inflammation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the pyrimidine core can enhance its potency and selectivity against specific cancer types.

Key Findings

Studies have indicated that certain substitutions at the 4-position of the pyrimidine ring significantly affect the compound's activity against cancer cell lines. For instance, derivatives with specific phenyl substitutions exhibited improved efficacy compared to their parent compounds .

Mecanismo De Acción

The mechanism of action of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-methoxyphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

- N-(2-methoxyphenyl)-6-(morpholin-1-yl)pyrimidine-4-carboxamide

Uniqueness

N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the pyrrolidin-1-yl group, in particular, can influence the compound’s pharmacokinetic and pharmacodynamic profiles.

Actividad Biológica

N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine core substituted with a methoxyphenyl group and a pyrrolidine moiety, which is crucial for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of specific protein kinases, particularly HPK1 (hematopoietic progenitor kinase 1). Inhibition of HPK1 has implications in various signaling pathways, including those involved in cancer and immune responses . This inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range. For instance, it showed potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 5.2 µM and 4.8 µM, respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Case Study 1: Anticancer Efficacy

A recent study assessed the efficacy of this compound in xenograft models of breast cancer. The compound was administered at varying doses over four weeks. Results showed a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of the compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited the growth of resistant strains of S. aureus, suggesting its utility in treating infections caused by multidrug-resistant pathogens .

Research Findings

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-14-7-3-2-6-12(14)19-16(21)13-10-15(18-11-17-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAICBRBTMZOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.